molecular formula C16H14F4N4O2 B4857481 2,2,3,3-tetrafluoro-N,N'-bis(pyridin-4-ylmethyl)butanediamide

2,2,3,3-tetrafluoro-N,N'-bis(pyridin-4-ylmethyl)butanediamide

Cat. No.: B4857481
M. Wt: 370.30 g/mol
InChI Key: IFUREFXACMMWFM-UHFFFAOYSA-N
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Description

2,2,3,3-tetrafluoro-N,N’-bis(pyridin-4-ylmethyl)butanediamide is a fluorinated organic compound with a unique structure that includes both pyridine and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-tetrafluoro-N,N’-bis(pyridin-4-ylmethyl)butanediamide typically involves the reaction of 2,2,3,3-tetrafluorobutane-1,4-diamine with pyridine-4-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions, such as temperature, pressure, and solvent choice. Additionally, purification steps, such as recrystallization or chromatography, would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-tetrafluoro-N,N’-bis(pyridin-4-ylmethyl)butanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The pyridine rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution: Substituted derivatives with nitro or halogen groups on the pyridine rings.

Scientific Research Applications

2,2,3,3-tetrafluoro-N,N’-bis(pyridin-4-ylmethyl)butanediamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its fluorinated nature.

Mechanism of Action

The mechanism of action of 2,2,3,3-tetrafluoro-N,N’-bis(pyridin-4-ylmethyl)butanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated structure allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3-tetrafluoro-N,N’-bis(4-methyl-2-nitrophenyl)butanediamide
  • 2,2,3,3-tetrafluoro-N,N’-bis(2-methoxy-4-nitrophenyl)butanediamide
  • 2,2,3,3-tetrafluoro-N,N’-bis[(pyridin-3-yl)methyl]butanediamide

Uniqueness

2,2,3,3-tetrafluoro-N,N’-bis(pyridin-4-ylmethyl)butanediamide is unique due to its specific combination of fluorinated butanediamide and pyridine functional groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

2,2,3,3-tetrafluoro-N,N'-bis(pyridin-4-ylmethyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F4N4O2/c17-15(18,13(25)23-9-11-1-5-21-6-2-11)16(19,20)14(26)24-10-12-3-7-22-8-4-12/h1-8H,9-10H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUREFXACMMWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNC(=O)C(C(C(=O)NCC2=CC=NC=C2)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701348327
Record name N,N'-Bis(pyridin-4-ylmethyl)perfluorobutanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701348327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

547750-15-2
Record name N,N'-Bis(pyridin-4-ylmethyl)perfluorobutanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701348327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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